N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide is a complex organic compound that belongs to the class of isochroman derivatives. This compound is characterized by its unique structural features, which include an isochroman ring system, a phenyl group, and an acetylphenyl moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha . This protein acts as a molecular chaperone and plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It’s known that similar compounds can inhibit the expression and activities of certain vital inflammatory mediators . The compound might interact with its targets, leading to changes in their function and potentially inhibiting their activity .
Biochemical Pathways
Compounds with similar structures have been found to influence theHippo signaling pathway , which monitors cell-cell contact and external factors that shape tissue structure . Dysregulation of this pathway can lead to tumorigenesis and developmental abnormalities .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit potent inhibitory effects against various enzymes, indicating that this compound may also have significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylbenzoic acid with 3-phenylphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The intermediate product is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the isochroman ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-3-phenylisochroman-6-carboxamide
- N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-5-carboxamide
- N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-7-carboxamide
Uniqueness
N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The position of the acetyl and carboxamide groups on the isochroman ring system plays a crucial role in determining its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15(26)16-7-10-20(11-8-16)25-23(27)18-9-12-21-19(13-18)14-22(29-24(21)28)17-5-3-2-4-6-17/h2-13,22H,14H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXYWMJMKOBUEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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